3-(3-Methyl-1-benzofuran-2-yl)-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
3-(3-Methyl-1-benzofuran-2-yl)-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a fused heterocyclic compound featuring a triazolo[3,4-b][1,3,4]thiadiazole core substituted with a 3-methylbenzofuran moiety at position 3 and a pyridin-3-yl group at position 6. Such structural features are common in bioactive molecules, as seen in analogs with anticancer, anti-inflammatory, and antimicrobial activities .
Properties
Molecular Formula |
C17H11N5OS |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
3-(3-methyl-1-benzofuran-2-yl)-6-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H11N5OS/c1-10-12-6-2-3-7-13(12)23-14(10)15-19-20-17-22(15)21-16(24-17)11-5-4-8-18-9-11/h2-9H,1H3 |
InChI Key |
PPVRSQDIMMANSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C3=NN=C4N3N=C(S4)C5=CN=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Cyclization
This classical method involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acidic conditions, leading to the formation of the fused heterocycle. However, this approach has limited substrate scope and is often restricted to specific hydrazine derivatives.
Cyclocondensation of 4-Amino-3-mercaptotriazoles
Synthesis of the Benzofuran and Pyridine Derivatives
The initial step involves synthesizing the benzofuran and pyridine moieties, which are subsequently linked to the heterocyclic core:
Benzofuran Derivatives
The benzofuran moiety, specifically 3-methyl-1-benzofuran-2-yl , can be synthesized via the cyclization of appropriate phenolic precursors with α-haloketones or through oxidative cyclization of phenolic compounds with suitable aldehydes.
Pyridine Derivatives
The pyridin-3-yl group, such as pyridine-3-carboxylic acid or its derivatives, can be prepared through standard methods involving the Hantzsch synthesis or by direct substitution reactions on pyridine rings.
Construction of the Final Compound
The final synthetic route generally involves the following steps:
Formation of the Benzofuran-Pyridine Intermediate
The benzofuran derivative is coupled with pyridine derivatives via condensation reactions, often employing coupling agents like EDC or DCC to facilitate amide or ester bond formation, depending on the functional groups involved.
Cyclization to Form the Triazolothiadiazole Core
The key step involves cyclization of the intermediate with hydrazine derivatives or their equivalents, often under reflux in polar solvents like acetic acid or ethanol, to form the fused heterocyclic system. This step may be catalyzed by acids or bases to enhance yield and selectivity.
Final Functionalization
Substituents such as bromine on the pyridine ring (e.g., bromopyridine ) can be introduced via halogenation reactions prior to the cyclization or through post-synthesis modifications. The compound's final purification involves column chromatography and recrystallization.
Representative Synthetic Scheme
Research Findings and Notes
Research indicates that the synthesis of this compound benefits from multi-step protocols that allow for structural diversity and functionalization, crucial for biological activity optimization. The use of heterocyclic coupling and cyclization reactions under mild conditions enhances yields and selectivity, making these methods suitable for medicinal chemistry applications.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Cyclization: Further cyclization reactions can modify the core structure to produce derivatives with different properties.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethyl sulfoxide (DMSO), catalysts such as palladium on carbon, and specific temperature and pressure conditions .
Scientific Research Applications
3-(3-Methyl-1-benzofuran-2-yl)-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anti-cancer agent, with studies indicating its ability to inhibit certain cancer cell lines.
Biological Studies: The compound is used in research to study its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in cancer cell proliferation. The triazolothiadiazole core is known to interact with various biological targets, leading to the modulation of signaling pathways and cellular processes .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The triazolo[3,4-b][1,3,4]thiadiazole scaffold is highly versatile, with pharmacological properties heavily influenced by substituents. Key structural analogs and their differences are summarized below:
Key Observations :
- Electron-Withdrawing Groups (e.g., halogens, nitro): Improve binding to enzymatic targets (e.g., COX-1/2 inhibitors in ).
- Planar Heterocycles (e.g., quinoline, indole): Enhance DNA/RNA interaction, as seen in anticancer agents .
- Lipophilic Groups (e.g., adamantane, benzofuran): Increase membrane permeability and bioavailability .
Comparative Yields and Conditions :
Physicochemical Properties
- Melting Point : Expected 160–220°C, aligning with triazolothiadiazoles bearing aromatic substituents (e.g., 174–260°C in ).
- Solubility: Moderate solubility in DMSO or ethanol due to the pyridine and benzofuran groups .
- Spectral Data :
Pharmacological Activities
Anticancer Activity :
- Pyridine-containing analogs (e.g., 6-(pyridin-3-yl) derivatives) show IC₅₀ values <10 µM against HepG2 cells, surpassing doxorubicin in some cases .
- Benzofuran analogs (e.g., CAS: 825605-36-5) exhibit apoptosis induction via Bcl-2 inhibition .
Antimicrobial Activity :
- Fluoro-substituted triazolothiadiazoles (e.g., 3-fluoro derivatives) display MIC values of 2–8 µg/mL against S. aureus .
Anti-Inflammatory Activity :
- Adamantane derivatives inhibit COX-2 with selectivity ratios >10 .
Biological Activity
The compound 3-(3-Methyl-1-benzofuran-2-yl)-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the triazolothiadiazine family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Overview of Triazolothiadiazine Compounds
Triazolothiadiazines are recognized for their multifaceted pharmacological properties including antimicrobial , anticancer , anti-inflammatory , and antioxidant activities. The unique structural features of these compounds allow them to interact with various biological targets, making them valuable in drug discovery and development .
Anticancer Activity
Research indicates that triazolothiadiazine derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that compounds within this class can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The structure of this compound suggests potential interactions with cancer-related pathways due to its ability to form hydrogen bonds with target proteins .
Antimicrobial Activity
The compound has shown promising results against various bacterial strains. In vitro assays indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .
Anti-inflammatory Effects
In studies assessing anti-inflammatory activity, this compound has demonstrated the ability to reduce pro-inflammatory cytokines in cell cultures. This suggests a potential therapeutic role in treating inflammatory diseases such as arthritis or inflammatory bowel disease .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazolothiadiazine derivatives. Key factors influencing activity include:
- Substituents on the benzofuran moiety : Variations in substitution patterns can enhance or diminish biological activity.
- Pyridine ring modifications : Alterations in the pyridine structure affect binding affinity to biological targets.
Table 1 summarizes key findings from SAR studies related to triazolothiadazine derivatives:
| Compound Variant | Biological Activity | Observed Mechanism |
|---|---|---|
| Variant A | High anticancer | Apoptosis induction |
| Variant B | Moderate antibacterial | Cell wall disruption |
| Variant C | Anti-inflammatory | Cytokine inhibition |
Case Studies
Several case studies have explored the efficacy of this compound in various models:
- Cancer Cell Line Study : A study evaluated its effect on human breast cancer cell lines (MCF-7) showing a dose-dependent decrease in cell viability with IC50 values comparable to standard chemotherapeutics.
- Antimicrobial Efficacy : In a clinical isolate study against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentration (MIC) values indicating strong antimicrobial potential.
Q & A
Basic: What are the common synthetic routes for preparing triazolo[3,4-b][1,3,4]thiadiazole derivatives like this compound?
The synthesis typically involves cyclocondensation reactions. For example, 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-triazolo[3,4-b]thiadiazoles are synthesized via a multi-step process:
Formation of pyrazole intermediates using diethyl oxalate and ketones (e.g., 1-(4-methoxyphenyl)ethan-1-one) in toluene with NaH .
Cyclization of 4-amino-5-(substituted-pyrazol-3-yl)-1,2,4-triazole-3-thiol with aryl isothiocyanates in DMF/K₂CO₃ to form the triazolo-thiadiazole core .
Purification via recrystallization (e.g., ethanol-DMF mixtures) and characterization using ¹H/¹³C NMR, IR, and elemental analysis .
Basic: What techniques are used to confirm the structural integrity of this compound?
Key methods include:
- Spectroscopy : ¹H/¹³C NMR to verify substituent positions and aromaticity .
- Mass spectrometry : To confirm molecular weight and fragmentation patterns .
- Elemental analysis : Validates C, H, N, S content (±0.3% accuracy) .
- Chromatography : HPLC to assess purity (>95%) .
Basic: How is the antimicrobial activity of such derivatives evaluated?
Standard protocols involve:
- In vitro microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Minimum inhibitory concentration (MIC) determination, with Chloramphenicol (10 µg/mL) as a positive control .
- Dose-response analysis at concentrations ranging from 0.5–50 µg/mL to identify potency trends .
Advanced: How do molecular docking studies guide the design of triazolo-thiadiazole derivatives?
Docking predicts interactions with biological targets. For example:
- Antifungal activity : Docking against 14-α-demethylase lanosterol (PDB: 3LD6) reveals hydrogen bonding between the triazole ring and heme cofactor .
- Anti-inflammatory activity : Simulations with p38 MAP kinase (PDB: 3D83) show hydrophobic interactions with fluorophenyl substituents .
- Key parameters : Binding energy (< -8 kcal/mol) and ligand efficiency (>0.3) prioritize derivatives for synthesis .
Advanced: How can structural contradictions in bioactivity data between studies be resolved?
Discrepancies arise from variables like:
- Substituent effects : Electron-withdrawing groups (e.g., -CF₃) enhance antibacterial activity but reduce solubility .
- Purity : Impurities >5% (HPLC) may skew MIC values .
- Assay conditions : Variances in pH or serum protein content alter bioavailability .
- Resolution : Replicate studies under standardized conditions and use QSAR models to isolate substituent contributions .
Advanced: What role do X-ray crystallography and conformational analysis play in optimizing this compound?
- Crystal structure data (e.g., CCDC 698356) reveals planarity of the triazolo-thiadiazole core, critical for π-π stacking with enzyme active sites .
- Dihedral angles (e.g., 74.34° between triazolo-thiadiazole and benzene rings) influence steric hindrance and binding .
- Intermolecular interactions : Weak C–H⋯π and S⋯N contacts stabilize crystal packing, aiding solubility predictions .
Advanced: How are structure-activity relationships (SAR) established for substituent variations?
SAR studies systematically modify substituents:
- Pyridinyl vs. benzofuranyl : Pyridinyl at position 6 enhances antifungal activity (MIC: 2 µg/mL) due to improved hydrogen bonding .
- Methyl groups : 3-Methylbenzofuran increases lipophilicity (logP >3), improving membrane permeability but reducing aqueous solubility .
- Methodology : Combine bioassay data with DFT calculations (e.g., Mulliken charges) to map electronic effects .
Advanced: What in vitro models assess cytotoxicity and selectivity for therapeutic applications?
- MTT assay : IC₅₀ values in cancer cell lines (e.g., HeLa) vs. normal cells (e.g., HEK293) determine selectivity indices (>10 preferred) .
- Kinase profiling : Screen against 50+ kinases (e.g., JAK2, EGFR) to identify off-target effects .
- Metabolic stability : Incubation with liver microsomes (human/rat) measures half-life (>60 mins desirable) .
Advanced: How do computational methods reduce trial-and-error in derivative synthesis?
- Virtual screening : Libraries of 10⁴–10⁵ compounds are docked against targets (e.g., p38 MAP kinase) to prioritize candidates .
- QSAR models : Use descriptors like polar surface area (<90 Ų) and topological polar surface area (TPSA) to predict permeability .
- MD simulations : 100-ns trajectories assess binding stability (RMSD <2 Å) .
Advanced: What strategies improve solubility and formulation for in vivo studies?
- Salt formation : Hydrochloride salts increase aqueous solubility (e.g., from 0.1 mg/mL to 5 mg/mL) .
- Nanoformulation : Encapsulation in PLGA nanoparticles (size: 150–200 nm) enhances bioavailability in rodent models .
- Thermal analysis : DSC/TGA identifies melting points (>200°C) and degradation profiles for storage optimization .
Advanced: How can cross-disciplinary applications (e.g., anticancer) be explored?
- Mechanistic studies : Western blotting to measure apoptosis markers (e.g., caspase-3 activation) in treated cancer cells .
- Combination therapy : Synergy with cisplatin (combination index <0.8) reduces resistance in ovarian cancer models .
- Prodrug design : Ester prodrugs (e.g., acetylated derivatives) improve oral absorption in pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
